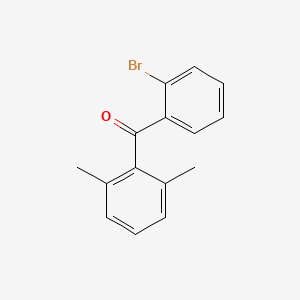
2-Bromo-2',6'-dimethylbenzophenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-2',6'-dimethylbenzophenone (2-BDBP) is a colorless crystalline compound that belongs to the class of aromatic ketones. It is a versatile reagent used in organic synthesis and as a starting material for the preparation of a range of compounds. 2-BDBP is also a useful intermediate in the synthesis of various organic compounds, such as drugs and dyes. This article will provide an overview of 2-BDBP, including its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.
Applications De Recherche Scientifique
2-Bromo-2',6'-dimethylbenzophenone is used in a wide range of scientific research applications. It is used as a starting material in the synthesis of various organic compounds, such as drugs and dyes. It is also used as a reagent in the synthesis of heterocyclic compounds, such as pyridines and quinolines. Additionally, this compound is used in the synthesis of polymers and in the preparation of fluorescent dyes.
Mécanisme D'action
2-Bromo-2',6'-dimethylbenzophenone is a versatile reagent that can be used to synthesize a variety of organic compounds. It is used as a starting material in the synthesis of several compounds, such as drugs and dyes. In the synthesis of heterocyclic compounds, this compound acts as a nucleophile, which reacts with an electrophile to form a new bond. In the synthesis of polymers, this compound is used as a cross-linking agent. In the preparation of fluorescent dyes, this compound acts as a chromophore, which absorbs light and emits it in a different wavelength.
Biochemical and Physiological Effects
This compound has not been extensively studied for its biochemical and physiological effects. However, it is known to be an irritant to the skin and eyes and may cause respiratory irritation. It is also known to be a potential carcinogen, although further research is needed to confirm this.
Avantages Et Limitations Des Expériences En Laboratoire
2-Bromo-2',6'-dimethylbenzophenone is a versatile reagent that can be used in a wide range of scientific research applications. It is relatively easy to synthesize, and it is stable under normal laboratory conditions. However, it is an irritant to the skin and eyes and may cause respiratory irritation, so it should be handled with care. Additionally, it is a potential carcinogen, so it should be used with caution.
Orientations Futures
2-Bromo-2',6'-dimethylbenzophenone has a wide range of potential applications in scientific research, and there are several potential future directions for its use. For example, it could be used in the synthesis of new drugs and dyes, as well as in the synthesis of polymers and fluorescent dyes. Additionally, further research is needed to better understand its biochemical and physiological effects. Finally, it could be used in the development of new methods of synthesis, such as the use of photoredox catalysis or the use of enzymatic catalysts.
Méthodes De Synthèse
2-Bromo-2',6'-dimethylbenzophenone can be synthesized by a variety of methods. The most common method involves the reaction of bromine and 2,6-dimethylbenzaldehyde in the presence of a base, such as potassium carbonate or sodium hydroxide. This reaction results in the formation of this compound as a colorless crystalline solid. Other methods of synthesis include the reaction of 2,6-dimethylbenzaldehyde with an alkyl bromide, such as n-butyl bromide, and the reaction of 2,6-dimethylbenzaldehyde with bromine in the presence of a Lewis acid.
Propriétés
IUPAC Name |
(2-bromophenyl)-(2,6-dimethylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrO/c1-10-6-5-7-11(2)14(10)15(17)12-8-3-4-9-13(12)16/h3-9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBHQFTBENYKOFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)C(=O)C2=CC=CC=C2Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrO |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.17 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














